An In-depth Technical Guide to the Chemical Properties of Sodium Thiosalicylate
An In-depth Technical Guide to the Chemical Properties of Sodium Thiosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of 2-mercaptobenzoic acid, is an organic compound with established analgesic and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, including its structure, stability, and reactivity. Detailed experimental protocols and visualizations of its relevant biological signaling pathways are presented to support its application in research and drug development.
Chemical and Physical Properties
Sodium thiosalicylate is a white to off-white crystalline powder. It is known to be sensitive to air and light.[2] Key identifying information is summarized in Table 1.
Table 1: Identification of Sodium Thiosalicylate
| Identifier | Value |
| IUPAC Name | sodium 2-sulfanylbenzoate[3] |
| Synonyms | Sodium 2-mercaptobenzoate, Thiosalicylic acid sodium salt[2][4] |
| CAS Number | 134-23-6[4] |
| Molecular Formula | C₇H₅NaO₂S[4] |
| Molecular Weight | 176.16 g/mol [4] |
| Chemical Structure |
|
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | 162-165 °C (for thiosalicylic acid)[5] | Sodium thiosalicylate is expected to decompose upon heating. |
| pKa | 4.05 (for thiosalicylic acid at 20°C)[5] | This value corresponds to the dissociation of the carboxylic acid proton. |
| Solubility | Soluble in water[6] | Quantitative solubility data in water and organic solvents is not well-documented. Thiosalicylic acid is slightly soluble in hot water and freely soluble in glacial acetic acid and alcohol.[5] |
| Appearance | White to orange to green powder to crystal | |
| Stability | Air and light sensitive[2] | The thiol group is susceptible to oxidation. |
Reactivity and Stability
Oxidation
The thiol group in sodium thiosalicylate is susceptible to oxidation. Exposure to air can lead to the formation of the disulfide, 2,2'-dithiosalicylic acid. This reactivity is a key consideration for its storage and handling, which should be done under an inert atmosphere and protected from light.
Thermal Decomposition
While a specific decomposition temperature for sodium thiosalicylate is not well-documented, studies on related sodium carboxylate salts suggest that thermal decomposition can lead to the formation of various products. Techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) would be required to identify the specific decomposition products of sodium thiosalicylate.[7]
Photochemical Stability
Sodium thiosalicylate is a photosensitive compound.[8] Exposure to ultraviolet (UV) radiation can induce photodecomposition, potentially leading to the formation of various degradation products. The exact nature of these products would require further investigation using techniques like photolysis followed by chromatographic and spectroscopic analysis.[9]
Reaction with Heavy Metals
The thiol group in thiosalicylate can chelate heavy metal ions. This property is utilized in the design of materials for the removal of heavy metals from industrial waste.[10]
Biological Activity and Signaling Pathways
Sodium thiosalicylate functions as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Cyclooxygenase (COX) Inhibition
A primary mechanism of action for sodium thiosalicylate is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Sodium Thiosalicylate.
Modulation of NF-κB and AMPK Signaling Pathways
Sodium thiosalicylate has also been shown to modulate other key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways. By inhibiting the NF-κB pathway, it can reduce the expression of pro-inflammatory genes. Its activation of the AMPK pathway may also contribute to its anti-inflammatory effects.
Caption: Modulation of NF-κB and AMPK Signaling Pathways by Sodium Thiosalicylate.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and activity of sodium thiosalicylate.
Protocol for Quantitative Analysis by HPLC-UV
This protocol outlines a general method for the quantitative analysis of sodium thiosalicylate in a solution.
Caption: Workflow for Quantitative Analysis of Sodium Thiosalicylate by HPLC-UV.
Methodology:
-
Preparation of Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) to control pH, should be prepared, filtered, and degassed. The optimal ratio will need to be determined empirically.
-
Preparation of Standard Solutions: Accurately weigh a known amount of sodium thiosalicylate reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Preparation of Sample Solution: Dissolve the sample containing sodium thiosalicylate in the mobile phase to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: 10-20 µL.
-
Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for sodium thiosalicylate, which should be determined by scanning a standard solution.
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine its concentration from the calibration curve.
Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of sodium thiosalicylate on COX-1 and COX-2 enzymes.[11]
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Methodology:
-
Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit for a specific prostaglandin (e.g., PGE₂ ELISA kit).
-
Incubation: In a multi-well plate, pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of sodium thiosalicylate or a vehicle control for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period, stop the reaction (e.g., by adding a quenching solution).
-
Quantification: Measure the amount of prostaglandin produced in each well using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of sodium thiosalicylate compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This technical guide provides a detailed overview of the chemical properties of sodium thiosalicylate, with a focus on its physicochemical characteristics, reactivity, and biological mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as valuable resources for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound. While key data has been compiled, further experimental validation of some properties, such as quantitative solubility and decomposition products, is recommended for specific applications.
References
- 1. pill.bid - Solubility Table [pill.bid]
- 2. labsolu.ca [labsolu.ca]
- 3. Sodium Thiosalicylate | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 6. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jeol.com [jeol.com]
- 8. Photosensitivity to piroxicam is induced by sensitization to thimerosal and thiosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry-chemists.com [chemistry-chemists.com]
- 11. jddtonline.info [jddtonline.info]
